molecular formula C12H15N3O B5163305 2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine

2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B5163305
M. Wt: 217.27 g/mol
InChI Key: PHTXHPMFXNJLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine, also known as POPOP, is a fluorescent dye that is commonly used as a scintillation cocktail in liquid scintillation counting. POPOP has been widely used in scientific research as a tool to measure the radioactivity of various samples. In

Mechanism of Action

The mechanism of action of 2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine is based on its ability to absorb energy from the beta particles emitted by the radioactive sample. When 2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine absorbs this energy, it becomes excited and emits light. This light is then detected by a photomultiplier tube and converted into an electrical signal that can be measured.
Biochemical and Physiological Effects
2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound and is safe to handle and use in scientific research experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine in lab experiments is its high sensitivity to low energy beta particles emitted by the radioactive sample. This makes it an ideal tool for measuring low levels of radioactivity in various samples. However, 2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine has some limitations, such as its limited solubility in water and its tendency to form aggregates in solution, which can affect its performance in certain experiments.

Future Directions

There are many potential future directions for the use of 2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine in scientific research. One possible direction is the development of new fluorescent sensors based on 2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine for the detection of other types of molecules, such as proteins or nucleic acids. Another possible direction is the modification of 2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine to improve its solubility and stability in solution, which could lead to improved performance in certain experiments. Overall, 2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine is a versatile and useful tool in scientific research, and its potential applications are vast and varied.

Scientific Research Applications

2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine has been extensively used in scientific research as a scintillation cocktail in liquid scintillation counting. Liquid scintillation counting is a technique used to detect and measure low levels of radioactivity in various samples. 2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine is added to the scintillation cocktail to enhance the detection of low energy beta particles emitted by the radioactive sample. 2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine has also been used in various other scientific research studies, such as in the development of fluorescent sensors for the detection of metal ions.

properties

IUPAC Name

5-pentyl-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-3-4-8-11-14-12(15-16-11)10-7-5-6-9-13-10/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTXHPMFXNJLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC(=NO1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine
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2-(5-pentyl-1,2,4-oxadiazol-3-yl)pyridine

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